5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran
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Overview
Description
5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with a methoxy group at the 5-position and a nitrofuran moiety attached via a vinyl linkage at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenolic precursors.
Introduction of the Methoxy Group: The methoxy group at the 5-position can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Nitrofuran Moiety: The nitrofuran moiety can be attached through a vinyl linkage using a Heck coupling reaction, which involves the reaction of a halogenated benzofuran with a nitrofuran derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrofuran moieties.
Reduction: Reduction reactions can target the nitro group in the nitrofuran moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens and Lewis acids.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Benzofuran derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial strains.
Medicine:
Anticancer Research: The compound’s structural features make it a candidate for anticancer research, particularly in the development of new therapeutic agents.
Industry:
Mechanism of Action
The exact mechanism of action of 5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is not fully understood. it is believed to exert its effects through the following pathways:
Inhibition of Bacterial Enzymes: The nitrofuran moiety is known to inhibit bacterial enzymes involved in glucose and pyruvate metabolism.
Interaction with DNA: The compound may interact with DNA, leading to the disruption of cellular processes.
Comparison with Similar Compounds
5-Nitrofuran-2-yl Derivatives: These compounds share the nitrofuran moiety and exhibit similar antimicrobial properties.
Methoxybenzofuran Derivatives: These compounds share the benzofuran core with a methoxy group and are known for their diverse biological activities.
Uniqueness:
Combination of Functional Groups: The unique combination of a methoxy group, a benzofuran core, and a nitrofuran moiety via a vinyl linkage sets this compound apart from other similar compounds.
Biological Activity: The compound’s diverse biological activities, including antimicrobial and anticancer properties, make it a valuable candidate for further research and development.
Biological Activity
5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a complex organic compound known for its unique structural features, which include a benzofuran core linked to a 5-nitrofuran moiety via a vinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O4, with a molecular weight of approximately 285.25 g/mol. Its structure incorporates functional groups that contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H13N3O4 |
Molecular Weight | 285.25 g/mol |
IUPAC Name | 5-methoxy-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
Antimicrobial Activity
Research has indicated that compounds containing nitrofuran moieties, such as this compound, exhibit significant antimicrobial properties. The nitrofuran group is particularly noted for its effectiveness against various bacterial strains, including those responsible for tuberculosis. A review highlighted that derivatives with the nitrofuran group can inhibit Mycobacterium tuberculosis (Mtb), showcasing minimum inhibitory concentrations (MICs) as low as 8 μg/mL in some cases .
Case Study:
In a study evaluating the antimicrobial activity of benzofuran derivatives, several compounds exhibited potent activity against M. tuberculosis H37Rv strains. For instance, compounds synthesized with specific substitutions on the benzofuran scaffold demonstrated MIC values ranging from 0.78 to 6.25 μg/mL . This suggests that the structural modifications in compounds like this compound could enhance their antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against various human cancer cell lines. Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells, with some exhibiting nanomolar activity against cell lines such as HeLa and MDA-MB-231 .
Research Findings:
In vitro assays revealed that compounds related to this compound displayed significant antiproliferative effects across multiple cancer cell lines. For example, one derivative demonstrated an IC50 value of 180 nM against HeLa cells, indicating strong potential for further development as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific biological targets, such as bacterial enzymes or cancer cell receptors, leading to inhibition of their functions. The presence of the methoxy and nitrofuran groups is likely crucial for these interactions.
Properties
Molecular Formula |
C15H11NO5 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
5-methoxy-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C15H11NO5/c1-19-12-4-6-14-10(8-12)9-13(20-14)3-2-11-5-7-15(21-11)16(17)18/h2-9H,1H3/b3-2+ |
InChI Key |
LELOEIRXUKBLQW-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC(=C2)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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